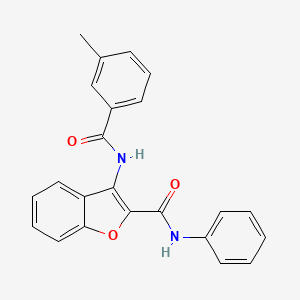
3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide” is a type of benzamide . Benzamides are a significant class of amide compounds with applications in pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of similar compounds involves the use of catalytic processes . For instance, the synthesis of N,N-diethyl-3-methylbenzamide involved the development of copper-based metal-organic frameworks to promote oxidative couplings .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis
The reactions of similar compounds involve processes like aldol-type condensation and Mannich aminomethylation . The preferred pathway depends on the nature and number of the α-carbon substituents of the chelated amino acid, and the pH of the reaction medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For instance, the properties of 3-(3-methylphenyl)formamido-3-(3-phenoxyphenyl)propanoic acid were determined to have a molecular weight of 375.42 .Scientific Research Applications
1. Applications in Organic Chemistry Synthesis
- Multicomponent Carbonylative Approaches : The compound has been utilized in the formation of functionalized isoindolinone and isobenzofuranimine derivatives via palladium iodide catalyzed oxidative carbonylation. This demonstrates its role in the synthesis of complex organic molecules (Mancuso et al., 2014).
2. Agricultural Applications
- Potential Herbicides : It has been found to be a part of a novel class of synthetic herbicides. Specifically, derivatives of this compound showed significant phytotoxic effects on the shoot and root systems of Arabidopsis thaliana, suggesting its potential as a herbicidal agent (Araniti et al., 2014).
3. Environmental Science
- Photocatalytic Degradation : Research indicates that derivatives of this compound have been studied for their degradation using photocatalysis. This is important for environmental remediation and understanding the breakdown of such compounds in nature (Torimoto et al., 1996).
4. Biomedical Research
- Inhibitors of Poly(ADP-ribose) Synthesis : The compound has been investigated for its inhibitory effects on poly(ADP-ribose) synthesis. This has implications in understanding cellular processes and potentially in therapeutic applications (Milam & Cleaver, 1984).
5. Development of Mosquito Repellents
- Potential Mosquito Repellents : This compound has been included in studies for developing new carboxamide derivatives as mosquito repellents. Such research is vital for public health and controlling mosquito-borne diseases (Katritzky et al., 2010).
6. Polymer and Material Science
- Polymer Synthesis : Research has been conducted on incorporating benzamide derivatives, including similar compounds, into polymers. This highlights its role in developing new materials with potential applications in various industries (Sava et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)22(26)25-20-18-12-5-6-13-19(18)28-21(20)23(27)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFGXDWYFBOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)
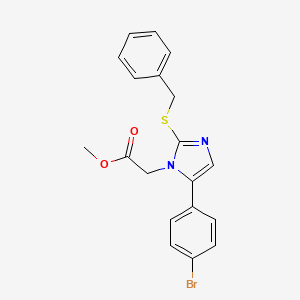
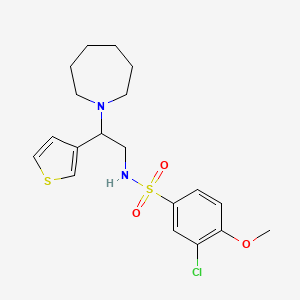
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)

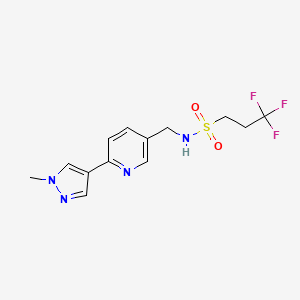


![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)
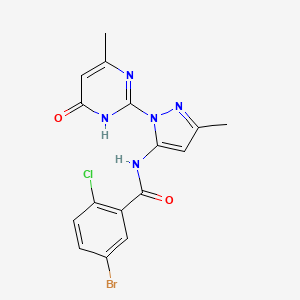
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)